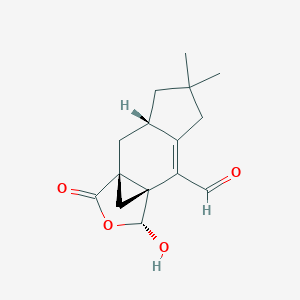
Hyphodontal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyphodontal is a natural product found in Hyphodontia with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Hyphodontal has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of several yeast species, making it a candidate for treating fungal infections. Its mechanism involves disrupting fungal cell function, which could be particularly beneficial in clinical settings where resistant strains are prevalent.
- Case Study: Antifungal Efficacy
- In a study conducted by researchers, this compound demonstrated significant antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antifungals, indicating its potential as a new treatment option for resistant fungal infections .
Inhibition of Reverse Transcriptases
This compound has also been characterized as a non-competitive inhibitor of reverse transcriptases, notably those from avian myeloblastosis virus and Moloney murine leukemia virus. This property positions it as a valuable compound in virology and therapeutic development.
- Mechanism of Action
Potential Therapeutic Uses
Given its dual role as an antifungal and an inhibitor of reverse transcriptases, this compound presents opportunities for therapeutic applications beyond traditional antifungal treatments.
- Research Insights
Data Table: Summary of Applications
Eigenschaften
CAS-Nummer |
159736-40-0 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(1S,7S,9S,12R)-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]tridec-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C15H18O4/c1-13(2)3-8-4-14-7-15(14,12(18)19-11(14)17)10(6-16)9(8)5-13/h6,8,12,18H,3-5,7H2,1-2H3/t8-,12+,14+,15+/m0/s1 |
InChI-Schlüssel |
ALQBGFIXBVZYPH-AZEZGGBOSA-N |
SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Isomerische SMILES |
CC1(C[C@H]2C[C@]34C[C@]3([C@@H](OC4=O)O)C(=C2C1)C=O)C |
Kanonische SMILES |
CC1(CC2CC34CC3(C(OC4=O)O)C(=C2C1)C=O)C |
Synonyme |
Hyphodontal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















